molecular formula C18H16N2O6S B1678125 Oxyquinoline sulfate CAS No. 134-31-6

Oxyquinoline sulfate

Cat. No.: B1678125
CAS No.: 134-31-6
M. Wt: 388.4 g/mol
InChI Key: YYVFXSYQSOZCOQ-UHFFFAOYSA-N
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Description

Oxyquinoline sulfate is a heterocyclic phenol and derivative of quinoline. It possesses antiseptic, disinfectant, and pesticide properties. This compound is often used as a stabilizer for hydrogen peroxide and is sometimes added to cosmetic products .

Mechanism of Action

Target of Action

Oxyquinoline sulfate, also known as 8-Quinolinol hemisulfate salt, is a heterocyclic phenol and derivative of quinoline . It primarily targets bacteria and fungi, acting as a biocide .

Mode of Action

The exact mechanism by which oxyquinoline exerts its biocidal effect is unknown . It is known to interfere with dna synthesis and inhibit certain enzymes , which could potentially disrupt the normal functioning of the targeted organisms, leading to their elimination.

Biochemical Pathways

By interfering with DNA synthesis and inhibiting certain enzymes, oxyquinoline likely disrupts essential biological processes within these organisms .

Pharmacokinetics

Information on the absorption, distribution, metabolism, and excretion (ADME) of oxyquinoline is limited. It is known that in the urine, 60% of the dose is excreted as glucuronide conjugates and 23% of the dose as sulfate conjugates . In the bile, 9% of the total dose is found as glucuronide conjugates . This suggests that oxyquinoline undergoes metabolism in the body and is primarily excreted in the urine.

Result of Action

The primary result of oxyquinoline’s action is the elimination of bacteria and fungi . This makes it an effective component in products designed to inhibit abnormal biological growth and restore natural pH .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxyquinoline. For instance, it is known to be stable under normal conditions . It may react with strong oxidizing agents, leading to combustion . Furthermore, it is biodegradable , suggesting that it can be broken down in the environment over time. The compound’s action may also be influenced by the pH of its environment, given its use in products designed to restore natural pH .

Biochemical Analysis

Biochemical Properties

Oxyquinoline sulfate interacts with various enzymes, proteins, and other biomolecules. It acts as a biocide to eliminate bacteria and fungi

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is used as a biocidal component of several over-the-counter products, marketed for inhibiting abnormal biological growth and restoring natural pH

Metabolic Pathways

This compound is involved in certain metabolic pathways. In the urine, 60% of the dose is excreted as glucuronide conjugates and 23% of the dose as sulfate conjugates . In the bile, 9% of the total dose is found as glucuronide conjugates

Preparation Methods

Oxyquinoline sulfate can be synthesized through several methods:

Chemical Reactions Analysis

Oxyquinoline sulfate undergoes various chemical reactions:

    Oxidation: this compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Comparison with Similar Compounds

Properties

IUPAC Name

quinolin-8-ol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVFXSYQSOZCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6025436
Record name 8-Hydroxyquinoline sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-31-6
Record name 8-Hydroxyquinoline sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXYQUINOLINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61VUG75Y3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the exact mechanism of action remains unclear, research suggests that Oxyquinoline Sulfate and its parent compound, Oxyquinoline, might exert their antimicrobial effects by chelating metal ions, particularly divalent cations like Cu2+ and Fe3+, which are essential for microbial enzyme activity. [] This chelation disrupts critical metabolic processes within the microorganisms, ultimately leading to their inhibition or death.

A: Research highlights some potential concerns regarding the safety of this compound. Studies show it exhibits mutagenic activity in the Ames test and the mouse lymphoma assay. [] While some rodent studies indicate it's not carcinogenic, the International Agency for Research on Cancer finds the existing evidence inadequate to determine carcinogenicity definitively. [] Further research, particularly on human subjects, is needed to establish a comprehensive safety profile for this compound.

A: Existing research on this compound reveals significant data gaps. For instance, there's a lack of sensitization test data for both this compound and Oxyquinoline. [] Furthermore, information on its UV absorption characteristics is needed, especially for leave-on cosmetic applications, to assess the potential for photoirritation and photosensitization. [] Additionally, data on impurities present in this compound is crucial to ensure product safety. [] Future research should prioritize addressing these gaps to enable a comprehensive safety and efficacy assessment.

A: While this compound demonstrates effectiveness against certain microorganisms, its efficacy relative to other antimicrobial agents remains underexplored. Research comparing its potency and spectrum of activity to alternative agents is limited. [] Additionally, the safety concerns raised by its mutagenic potential necessitate a thorough comparative analysis with existing options to determine its overall risk-benefit profile.

A: Research indicates that Oxyquinoline, the parent compound of this compound, is metabolized in the body and subsequently excreted in urine primarily as glucuronides. [] This suggests that the body can process and eliminate this compound, but further investigation is needed to determine the complete metabolic pathway and potential for accumulation in specific tissues.

A: While the provided abstracts don't explicitly mention the molecular formula and weight of this compound, they highlight that it is the sulfate salt of Oxyquinoline, a heterocyclic phenol. [, ] Further research in chemical databases or literature focusing on its structural characterization would provide detailed information about its molecular formula, weight, and spectroscopic data.

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